molecular formula C20H28O4 B1150597 ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid CAS No. 57719-81-0

ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid

Cat. No. B1150597
CAS RN: 57719-81-0
M. Wt: 332.4 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis and microbial transformation of related diterpenes have been explored through various studies. One study reported on the hydroxylation of diterpenes like ent-kaur-16-en-19-oic acid by the fungus Aspergillus niger, yielding metabolites with significant biological activity (Marquina et al., 2009). Another research effort focused on the biotransformation of ENT-16beta-hydroxybeyeran-19-oic acid by Mortierella isabellina, producing hydroxylated metabolites with novel structures (Lin et al., 2007).

Scientific Research Applications

  • Chemical Constituents Identification : ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid has been identified as a chemical constituent in plants like Nouelia insignis Franch, contributing to the understanding of plant chemistry and potential therapeutic applications (Xiao-yan Hu et al., 2008).

  • Microbial Transformation : This compound has been subjected to microbial transformation studies to explore its potential for generating novel compounds with different biological activities. For instance, Aspergillus niger was used to hydroxylate ent-kaur-16-en-19-oic acid, yielding metabolites with spasmolytic properties (S. Marquina et al., 2009).

  • Cytotoxic Activity : ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid has been found to exhibit cytotoxic activity against cultured cells and impact the survival of mice, indicating potential applications in cancer research and therapy (S. Shimizu et al., 1990).

  • Antiproliferative Activity : This compound has demonstrated antiproliferative activity against various cancer cell lines, making it a candidate for further investigation in cancer treatment (A. T. Choumessi et al., 2012).

  • Proapoptotic Effects : Studies have shown that ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid can induce proapoptotic effects in certain cancer cell lines, suggesting its potential use as a chemopreventive agent (Y. Ruiz et al., 2008).

properties

IUPAC Name

(1R,4S,5R,9R,10S,11S,13S)-11-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-11-12-9-13(21)15-18(2)6-4-7-19(3,17(23)24)14(18)5-8-20(15,10-12)16(11)22/h12-15,21H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFLYGNWNATSHL-UKFLMKJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-11|A-Hydroxy-15-oxokaur-16-en-19-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid
Reactant of Route 2
ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid
Reactant of Route 3
ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
ent-11alpha-Hydroxy-15-oxokaur-16-en-19-oic acid

Citations

For This Compound
1
Citations
N Nurlela, F Awaluddin, I Batubara… - Journal of Applied …, 2022 - japsonline.com
Kaurene diterpenoids were found in some plants such as Adenostemma lavenia and Pteris semipinnata to have antioxidant, antiinflammatory, anticancer, antitumor, cytotoxic, and …
Number of citations: 3 japsonline.com

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